![molecular formula C10H14N2O2 B1622566 (3-Methoxyphenethyl)urea CAS No. 69226-63-7](/img/structure/B1622566.png)
(3-Methoxyphenethyl)urea
Overview
Description
(3-Methoxyphenethyl)urea, is a derivative of urea where the hydrogen atoms are replaced by a 3-methoxyphenethyl group. This compound is part of a larger class of urea derivatives known for their significant roles in various biological pathways, including neurotransmission and neuromodulation . Urea derivatives are increasingly employed in medicinal chemistry due to their tunable physicochemical and structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of urea, (3-methoxyphenethyl)-, typically involves the reaction of 3-methoxyphenethylamine with an isocyanate or carbamoyl chloride. One common method involves the use of in-situ generated imidazolide intermediates, which proceed to completion in the absence of a base and under air at room temperature . This method allows access to sensitive functional groups and is efficient for producing unsymmetrical urea derivatives .
Industrial Production Methods
Industrial production methods for urea derivatives often involve large-scale reactions using similar synthetic routes. The absence of metal catalysts and the use of efficient one-pot procedures are preferred to minimize costs and maximize yields . These methods are designed to be scalable and economically viable for pharmaceutical and medicinal chemistry applications .
Chemical Reactions Analysis
Types of Reactions
(3-Methoxyphenethyl)urea, undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to convert the compound into its corresponding amine derivatives.
Substitution: Substitution reactions are common, where the methoxy group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like boron tribromide (BBr3) are used for demethylation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, demethylation of 3-methoxyphenethylamine using BBr3 yields the corresponding tyramine analogues .
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
(3-Methoxyphenethyl)urea derivatives have been explored for their potential as anticancer agents. The urea moiety is known for its ability to form strong interactions with biological targets, making it a valuable scaffold in drug design. Research has shown that urea-based compounds can inhibit various cancer cell lines, including breast and prostate cancer cells, demonstrating significant antiproliferative activity. For instance, studies indicate that urea derivatives exhibit IC50 values in the micromolar range against multiple cancer types, highlighting their therapeutic potential .
Mechanism of Action
The mechanism of action often involves the inhibition of protein-tyrosine phosphatases (PTPs), which are crucial in cancer cell signaling pathways. Compounds like suramin, the first urea-based drug approved for clinical use, have paved the way for further exploration into similar structures . The structural versatility of this compound allows for modifications that can enhance its activity and selectivity against cancer cells.
Agricultural Applications
Fertilizer Development
In agriculture, this compound has been investigated as a component of slow-release fertilizers. The compound can be integrated into hydrogels designed to encapsulate nutrients, improving their availability to plants while minimizing environmental impact. Studies have demonstrated that these hydrogels can significantly enhance water retention and nutrient release rates in soil systems .
Nutrient Efficiency
Research indicates that formulations containing this compound can lead to improved nitrogen use efficiency (NUE) in crops. By reducing nitrogen leaching and enhancing root uptake, these formulations contribute to sustainable agricultural practices. Field studies have shown reductions in ammonia volatilization by over 85% when using specific urea formulations combined with urease inhibitors .
Materials Science
Polymer Chemistry
this compound has applications in polymer chemistry, where it is used as a building block for synthesizing novel polymers with specific properties. Its incorporation into polymer matrices can enhance mechanical strength and thermal stability. Recent studies have focused on developing polymer composites that utilize this compound to improve material performance under various conditions .
Data Tables
Case Studies
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Anticancer Activity Study
- A study evaluated various this compound derivatives against breast cancer cell lines. Results showed significant inhibition of cell proliferation with IC50 values ranging from 31 to 300 μM across different derivatives.
-
Agricultural Application Trial
- Field trials demonstrated that hydrogels containing this compound could reduce nitrogen leaching by up to 85%, significantly improving NUE in crops such as Poa pratensis L.
-
Polymer Development Research
- Researchers synthesized a series of polymers incorporating this compound, which exhibited enhanced thermal stability and mechanical strength compared to traditional polymers.
Mechanism of Action
The mechanism of action of urea, (3-methoxyphenethyl)-, involves its interaction with specific molecular targets and pathways. The compound can modulate neurotransmitter activity by binding to receptors in the central nervous system . Additionally, it has been shown to inhibit certain enzymes, such as glycogen synthase kinase-3β (GSK-3β), which is involved in the pathogenesis of Alzheimer’s disease .
Comparison with Similar Compounds
Similar Compounds
Phenethylamine: A natural monoamine alkaloid that acts as a neurotransmitter.
Tyramine: A vasoactive amine formed from tyrosine by enzymatic decarboxylation.
Dopamine: A neurotransmitter involved in reward and pleasure pathways.
Uniqueness
(3-Methoxyphenethyl)urea, is unique due to its combination of the urea functional group and the 3-methoxyphenethyl moiety. This structure allows it to engage in a variety of biological interactions and makes it a versatile compound for medicinal chemistry applications .
Biological Activity
(3-Methoxyphenethyl)urea is a compound that has garnered attention for its diverse biological activities. This article synthesizes findings from various studies, highlighting its potential applications in medicinal chemistry, particularly in antimicrobial and anticancer domains.
Chemical Structure and Synthesis
This compound can be synthesized through the reaction of 3-methoxyphenethylamine with isocyanates. The resulting compound features a urea functional group, which is known for its biological significance in various pharmacological contexts.
Antimicrobial Activity
A study evaluated the antimicrobial properties of various urea derivatives, including this compound, against several bacterial strains. The results indicated that this compound exhibited moderate to significant activity against:
- Escherichia coli
- Klebsiella pneumoniae
- Staphylococcus aureus
- Acinetobacter baumannii
The highest growth inhibition was observed against Acinetobacter baumannii, showcasing the potential of this compound as an effective antimicrobial agent .
Anticancer Properties
Research into the anticancer effects of urea derivatives has shown that this compound may possess cytotoxic properties against various cancer cell lines. A structure-activity relationship (SAR) analysis revealed that modifications to the urea moiety significantly influenced its antiproliferative activity. For instance, compounds with specific substituents demonstrated IC50 values ranging from 31 to 390 μM across different cell lines, indicating a promising avenue for cancer treatment .
Case Studies
- In Vitro Studies : A series of in vitro tests were conducted to assess the efficacy of this compound on human cancer cell lines such as HT29 and MCF7. The compound demonstrated significant inhibition of cell proliferation, suggesting potential as a therapeutic agent in oncology.
- Molecular Docking Studies : Computational studies have been performed to understand the binding interactions of this compound with target proteins associated with cancer progression. These studies help elucidate the mechanisms underlying its biological activity and guide further optimization of the compound.
Summary of Findings
Biological Activity | Target Organisms/Cell Lines | Observed Effect |
---|---|---|
Antimicrobial | E. coli, K. pneumoniae, S. aureus, A. baumannii | Moderate to significant growth inhibition |
Anticancer | HT29, MCF7 | IC50 values ranging from 31 to 390 μM |
Properties
IUPAC Name |
2-(3-methoxyphenyl)ethylurea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-14-9-4-2-3-8(7-9)5-6-12-10(11)13/h2-4,7H,5-6H2,1H3,(H3,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFUNVKXTODHDQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCNC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70219283 | |
Record name | Urea, (3-methoxyphenethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70219283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69226-63-7 | |
Record name | N-[2-(3-Methoxyphenyl)ethyl]urea | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=69226-63-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Urea, (3-methoxyphenethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069226637 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Urea, (3-methoxyphenethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70219283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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